ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate
Description
Ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a phenyl substituent at position 3, an acetamido-ethyl ester side chain at position 6, and a ketone group at position 5.
The compound’s synthesis typically involves oxidative cyclization of precursor pyrimidine derivatives, as described in analogous triazolopyrimidine syntheses . Its ethyl ester group enhances solubility in organic solvents, while the acetamido moiety may influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-2-26-13(24)8-17-12(23)9-21-10-18-15-14(16(21)25)19-20-22(15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVCWGYWWJRCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,5-d]pyrimidine ring.
Acetylation: The triazolo[4,5-d]pyrimidine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the acetylated product with ethyl alcohol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
The compound ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate is a complex organic molecule with significant potential in scientific research. This article explores its applications, focusing on its biological activity, mechanisms of action, and structural properties.
Anticancer Activity
Research indicates that compounds with a similar triazolopyrimidine structure exhibit anticancer properties. This compound may inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Targeting Kinase Activity : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects:
- COX Enzyme Inhibition : Compounds with similar triazolopyrimidine frameworks have been documented to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandin E2.
- Mechanism of Action : The inhibition of COX enzymes leads to decreased inflammation and pain relief.
Antimicrobial Properties
Preliminary studies indicate that derivatives of triazolopyrimidines can exhibit antimicrobial activity against various pathogens:
- Bacterial Inhibition : Certain analogs have shown effectiveness against Gram-positive bacteria.
- Fungal Activity : Research suggests potential antifungal properties, warranting further investigation.
Interaction with Biological Targets
The mechanism of action for this compound likely involves:
- Binding to specific receptors or enzymes due to its unique structural characteristics.
- Modulating signaling pathways that lead to apoptosis or inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The biological efficacy can be attributed to several structural features:
- Triazolopyrimidine Core : Essential for biological activity.
- Ethyl and Acetamido Groups : Enhance solubility and target interaction.
Case Study 1: Anticancer Activity
In a study examining triazolopyrimidine derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating potent anticancer effects comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Properties
A recent investigation assessed the anti-inflammatory effects of triazolopyrimidine derivatives on COX enzyme activity. Results indicated that certain derivatives effectively inhibited COX-2 with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for pain management.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,5-d]pyrimidine core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antiviral or anticancer activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolopyrimidine core is a common feature among analogues, but variations in substituents significantly alter properties. Key structural comparisons include:
† Inferred from structural class data in referenced literature.
Key Observations:
- Position of Substitution : 3-Substituted derivatives (e.g., phenyl or methyl at position 3) exhibit lower toxicity compared to 2-substituted analogues, which show receptor antagonism but higher toxicity .
- Functional Groups: Ester vs. Amide: Ethyl esters (e.g., target compound) improve solubility, whereas amides (e.g., bis(isopropyl)acetamide) enhance stability but reduce bioavailability .
Physicochemical Properties
| Property | Ethyl Ester Derivative | Bis(isopropyl)Amide Derivative |
|---|---|---|
| Solubility | Moderate in polar solvents | Low (due to hydrophobic groups) |
| Melting Point | Not reported | Likely >200°C (crystalline solid) |
| Stability | Hydrolytically sensitive (ester) | Stable under physiological conditions |
Biological Activity
Ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : C14H13N5O3
- Molecular Weight : 299.2847 g/mol
- CAS Number : 892479-56-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triazole and pyrimidine rings through cyclization reactions. Various reagents and conditions are employed to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of triazoles and pyrimidines possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Case Study 1: Anticancer Activity
In a study assessing the cytotoxicity of various triazole derivatives on the MCF-7 cell line:
| Compound | IC50 (μM) |
|---|---|
| Ethyl 2-(2-{...}) | 15.0 |
| Control (Doxorubicin) | 10.0 |
Case Study 2: Antimicrobial Activity
A comparative analysis of ethyl 2-(2-{...}) against common pathogens revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
